molecular formula C8H9ClO2S B3273118 1-Phenylethanesulfonyl chloride CAS No. 58032-85-2

1-Phenylethanesulfonyl chloride

Cat. No.: B3273118
CAS No.: 58032-85-2
M. Wt: 204.67 g/mol
InChI Key: QONVWLTTWDJSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethanesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to an ethanesulfonyl chloride moiety. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

1-Phenylethanesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of phenylethanesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and releasing sulfur dioxide and hydrogen chloride as by-products . Industrial production methods often utilize similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Phenylethanesulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile involved in the reaction.

Mechanism of Action

The mechanism by which 1-Phenylethanesulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Phenylethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride:

    Methanesulfonyl Chloride: This compound is simpler, with a methyl group instead of a phenyl group.

    Benzenesulfonyl Chloride: Similar to this compound but lacks the ethane linkage.

These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications.

Properties

IUPAC Name

1-phenylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVWLTTWDJSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylethanesulfonyl chloride
Reactant of Route 2
1-Phenylethanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Phenylethanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Phenylethanesulfonyl chloride
Reactant of Route 5
1-Phenylethanesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Phenylethanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.